4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and a suitable base.
Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the chlorinated benzothiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(naphthalen-1-yl)aniline
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H17ClN2OS2 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C25H17ClN2OS2/c26-19-10-8-17(9-11-19)24(29)27-20-12-13-22-23(14-20)31-25(28-22)30-15-18-6-3-5-16-4-1-2-7-21(16)18/h1-14H,15H2,(H,27,29) |
InChI Key |
OZLIMCYCMBFHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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